molecular formula C22H22N4O2S B11191159 Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11191159
M. Wt: 406.5 g/mol
InChI Key: YQROVJOHCIFACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid can yield the desired triazolo[1,5-a]pyrimidine derivative . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis in neuronal cells . Additionally, it targets CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure and the combination of benzylsulfanyl and carboxylate groups, which contribute to its diverse biological activities.

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 2-benzylsulfanyl-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H22N4O2S/c1-3-28-20(27)18-15(2)23-21-24-22(29-14-16-10-6-4-7-11-16)25-26(21)19(18)17-12-8-5-9-13-17/h4-13,19H,3,14H2,1-2H3,(H,23,24,25)

InChI Key

YQROVJOHCIFACD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=CC=C3)SCC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.